molecular formula C20H12O5 B5536112 6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate

6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate

Cat. No. B5536112
M. Wt: 332.3 g/mol
InChI Key: GRZFLTREEADAON-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzo[c]chromen-6-ones can be synthesized through a variety of methods. One efficient approach involves Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters, leading to benzo[c]chromen-6-ones via domino Michael addition/intramolecular aldol/oxidative aromatization/lactonization processes (Poudel & Lee, 2014). Another method includes a palladium-catalyzed intramolecular C-H/C-H coupling reaction, showcasing broad substrate scope and functional group tolerance, using molecular oxygen as the oxidant (Guo et al., 2017).

Scientific Research Applications

Catalyst-Free Synthesis in Aqueous Media

One notable application involves the catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes and their oxidation into benzo[c]chromen-6-ones using aqueous H2O2, highlighting an environmentally friendly approach. This methodology features intramolecular Diels–Alder reactions and represents a significant stride in green chemistry (Yan He et al., 2012, Green Chemistry).

Synthetic Protocols Review

The synthesis of 6H-benzo[c]chromen-6-ones has been extensively reviewed, underscoring their importance as core structures of secondary metabolites with considerable pharmacological significance. The review covers various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclizations, highlighting the synthetic versatility and the need for efficient procedures (Ofentse Mazimba, 2016, ChemInform).

Transition-Metal-Free Intramolecular Arylation

The development of a direct transition-metal-free, base-mediated intramolecular arylation of phenols with aryl halides represents a significant advancement. This method enables the formation of 6H-benzo[c]chromenes through a process that includes the formation of a benzyne intermediate and a formal C-H activation to form the carbon-carbon bond, demonstrating an innovative approach to bond formation (G. B. Bajracharya & O. Daugulis, 2008, Organic Letters).

Fluorescence Properties and Solid-State Structure

The synthesis and characterization of benzo[c]coumarin carboxylic acids have revealed excellent fluorescence properties in ethanol solution and the solid state. This research showcases the potential of these compounds in developing new fluorescent materials (Juan Shi et al., 2017, Zeitschrift für Kristallographie - Crystalline Materials).

Green Synthesis and Photocatalysis

Research into the use of dimethyl carbonate as a green solvent for photocatalytic synthesis, particularly for the partial oxidation of phenanthrene using anatase TiO2, demonstrates the compound's versatility in environmental applications. This study highlights a sustainable route for the synthesis and degradation of polycyclic aromatic hydrocarbons (M. Bellardita et al., 2014, RSC Advances).

properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O5/c21-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)25-19)24-20(22)23-13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZFLTREEADAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid 6-oxo-6H-benzo[c]chromen-3-yl ester phenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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